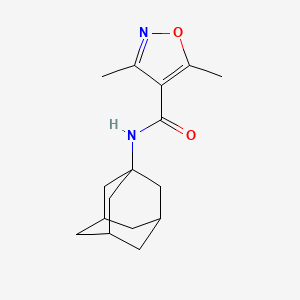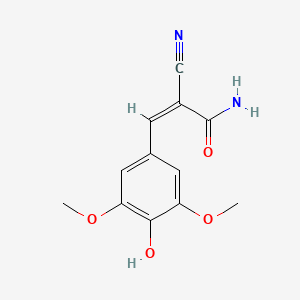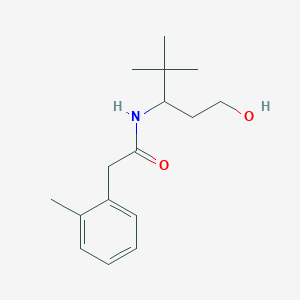
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.
Mécanisme D'action
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride binds to the active site of IKKβ and prevents its phosphorylation, thereby inhibiting NF-κB activation. This leads to decreased expression of genes involved in inflammation, cell survival, and proliferation, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, a family of proteins that are responsible for initiating programmed cell death. It also inhibits the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different types of cancer.
Orientations Futures
Despite its potential, there is still much to be learned about 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects in cancer cells. Future research should focus on identifying the optimal dose and route of administration for 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, as well as its effects in different types of cancer. In addition, researchers should investigate the potential of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride in combination with other therapies, such as immunotherapy and targeted therapy. Finally, further studies are needed to fully understand the mechanism of action of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects on NF-κB signaling.
Méthodes De Synthèse
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride can be synthesized using a simple, two-step reaction. In the first step, 4,5-dimethylpyrrolidin-3-ylthiophene-2-sulfonamide is reacted with thionyl chloride to form the corresponding sulfonyl chloride. In the second step, the sulfonyl chloride is reacted with hydrochloric acid to form 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride hydrochloride. The overall yield of this reaction is around 50%.
Applications De Recherche Scientifique
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been extensively studied in cancer research due to its ability to inhibit NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. It is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting NF-κB activity, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to induce apoptosis (cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-7-5-10(15-8(7)2)16(13,14)12-9-3-4-11-6-9;/h5,9,11-12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPSEMNKPTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)





